N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline
Description
N-[(E)-2-(Benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline is a sulfonamide-derived compound featuring an (E)-configured ethenyl bridge linking a benzenesulfonyl group, a 6-chloropyridin-3-yl moiety, and a 4-methoxyaniline aromatic amine. Its synthesis likely involves sulfonylation of a styryl intermediate, analogous to methods described for structurally related compounds (e.g., reaction of benzenesulfonyl chloride with preformed styryl amines in pyridine with DMAP catalysis) .
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-17-10-8-16(9-11-17)22-14-19(15-7-12-20(21)23-13-15)27(24,25)18-5-3-2-4-6-18/h2-14,22H,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIUMOBTSMCSD-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C2=CN=C(C=C2)Cl)/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClN2O2S
- Molecular Weight : 320.82 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluated several synthesized compounds for their effectiveness against different bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds showing strong inhibitory effects against urease, an enzyme linked to bacterial virulence .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|---|
| Compound A (similar structure) | Salmonella typhi | 15 | Strong |
| Compound B | Bacillus subtilis | 12 | Moderate |
| N-[(E)-2-(benzenesulfonyl)...] | Escherichia coli | 8 | Weak |
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies on similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of the benzothiazine core exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against various cancer cell lines such as A-549 and HCT-116 . These findings suggest that this compound may possess similar anticancer efficacy.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| Compound A (similar structure) | A-549 | 0.04 |
| Compound B | HCT-116 | 0.06 |
| N-[(E)-2-(benzenesulfonyl)...] | MCF7 | TBD |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that derivatives containing sulfonamide functionalities often exhibit strong inhibitory effects, which are crucial for developing therapeutic agents for conditions like Alzheimer's disease and bacterial infections .
Case Studies and Research Findings
- Molecular Docking Studies :
- In Vitro Studies :
- Pharmacokinetic Properties :
Scientific Research Applications
Structure and Composition
The molecular formula of N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline is C19H18ClN2O2S. The compound features a benzenesulfonyl group, a chloropyridine moiety, and a methoxyaniline component, which contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the incorporation of the benzenesulfonyl group has been shown to enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cell proliferation through apoptosis induction in MCF-7 breast cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that similar sulfonamide derivatives can act against a range of bacteria and fungi.
Case Study : A recent investigation revealed that compounds with a chloropyridine ring displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membrane integrity .
Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes involved in disease processes.
Example : It has been hypothesized that the compound could inhibit certain proteases, similar to other benzenesulfonamide derivatives which are known to target serine proteases involved in inflammation .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study : In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s 6-chloropyridin-3-yl group distinguishes it from quinoline-based analogs (e.g., IIIa, BP 27791), which may alter electronic properties and binding interactions.
- The ethenyl bridge is a unique feature compared to acetamide-linked sulfonamides () or butenamide derivatives ().
Notes and Limitations
- Direct pharmacological or kinetic data for the target compound are absent in the provided evidence, necessitating reliance on structural analogs.
- Synthesis protocols for the target compound are inferred from similar reactions () but require experimental validation.
- The 6-chloropyridine moiety’s electronic effects on sulfonamide reactivity remain uncharacterized and merit further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
